molecular formula C17H16N2O3S B12169714 1,3-diphenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

1,3-diphenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No.: B12169714
M. Wt: 328.4 g/mol
InChI Key: HXVCOKHYQUJOBD-UHFFFAOYSA-N
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Description

1,3-Diphenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a heterocyclic compound that features a unique structure combining a thieno-imidazole core with two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-diphenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with benzaldehyde derivatives in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester . The reaction is usually carried out under reflux conditions at elevated temperatures (140-220°C) to facilitate the formation of the thieno-imidazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

1,3-Diphenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the thieno ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the thieno-imidazole core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Diphenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is unique due to its combination of a thieno-imidazole core with two phenyl groups and a sulfone moiety. This structure imparts distinct electronic and steric properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C17H16N2O3S

Molecular Weight

328.4 g/mol

IUPAC Name

5,5-dioxo-1,3-diphenyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one

InChI

InChI=1S/C17H16N2O3S/c20-17-18(13-7-3-1-4-8-13)15-11-23(21,22)12-16(15)19(17)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2

InChI Key

HXVCOKHYQUJOBD-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CS1(=O)=O)N(C(=O)N2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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